molecular formula C10H15NO B12970597 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol

1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol

Cat. No.: B12970597
M. Wt: 165.23 g/mol
InChI Key: XSDCVDWLDWQFCH-UHFFFAOYSA-N
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Description

1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol is a substituted amino alcohol of interest in synthetic and medicinal chemistry research. While specific studies on this exact compound are not readily available, its core structure, featuring both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a dimethyl-substituted benzene ring, suggests versatile reactivity. This bifunctional nature makes it a potential building block or intermediate in organic synthesis, particularly for the construction of more complex molecules . Researchers investigating compounds with similar structures, such as (2S)-2-amino-2-(4-phenylphenyl)ethan-1-ol, have highlighted their value as chiral building blocks for asymmetric synthesis and ligand design . Furthermore, the dimethylphenyl moiety is a common structural element in compounds screened for various biological activities. For instance, thiophene derivatives with specific substitutions have been extensively studied for their antimicrobial and anti-inflammatory properties . This suggests that this compound could serve as a key intermediate in pharmaceutical research for developing new therapeutic agents. Its potential mechanism of action in any biological context would likely involve interactions between its functional groups and enzymatic active sites or biological receptors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(2-amino-4,5-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5,8,12H,11H2,1-3H3

InChI Key

XSDCVDWLDWQFCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)N)C(C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol

General Synthetic Route Overview

The compound this compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-(2-Amino-4,5-dimethylphenyl)ethanone. The synthetic pathway generally involves:

  • Step 1: Nitration of 4,5-dimethylacetophenone to introduce a nitro group at the 2-position of the aromatic ring.
  • Step 2: Reduction of the nitro group to an amino group, yielding 1-(2-Amino-4,5-dimethylphenyl)ethanone.
  • Step 3: Reduction of the ketone group in 1-(2-Amino-4,5-dimethylphenyl)ethanone to the corresponding alcohol, this compound.

This multi-step process is well-documented in organic synthesis literature and industrial protocols, with variations depending on the reagents and conditions used.

Detailed Reduction Methods

Reduction of Nitro to Amino Group
  • Reagents: Common reducing agents include iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation.
  • Conditions: Typically performed under acidic aqueous conditions or hydrogen atmosphere at controlled temperature.
  • Outcome: Efficient conversion of the nitro group to the amino group with high selectivity.
Reduction of Ketone to Alcohol
  • Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
  • Conditions: NaBH4 reduction is usually carried out in protic solvents like methanol or ethanol at low temperatures to avoid side reactions.
  • Outcome: Selective reduction of the carbonyl group to the secondary alcohol without affecting the amino group.

Alternative Biocatalytic Reduction

Recent advances include the use of specific microorganisms or enzymes capable of asymmetric reduction of aminoketones to optically active amino alcohols. For example:

  • Microorganisms from genera such as Staphylococcus, Micrococcus, and Rhodococcus have been reported to catalyze the reduction of 2-aminoacetophenone derivatives to their corresponding amino alcohols with high enantioselectivity.
  • This biocatalytic approach offers advantages in optical purity and mild reaction conditions, which are beneficial for pharmaceutical applications.

Industrial Scale Considerations

  • Continuous flow reactors are employed to optimize reaction times and yields.
  • Purification techniques such as silica gel chromatography and recrystallization are used to isolate the pure amino alcohol.
  • Process optimization focuses on maximizing yield, purity, and minimizing by-products.

Data Table: Summary of Preparation Methods

Step Starting Material Reagents/Conditions Product Yield/Notes
1 4,5-Dimethylacetophenone Nitration (HNO3/H2SO4 or equivalent) 1-(2-Nitro-4,5-dimethylphenyl)ethanone Moderate to high yield
2 1-(2-Nitro-4,5-dimethylphenyl)ethanone Reduction (Fe/HCl, SnCl2, or catalytic H2) 1-(2-Amino-4,5-dimethylphenyl)ethanone High yield, selective reduction
3 1-(2-Amino-4,5-dimethylphenyl)ethanone Reduction (NaBH4 or LiAlH4) This compound High yield, mild conditions
Biocatalytic 1-(2-Amino-4,5-dimethylphenyl)ethanone Microbial reduction (e.g., Staphylococcus) Optically active this compound High enantiomeric excess, mild conditions

Research Findings and Analysis

  • The chemical reduction route is well-established and provides reliable yields with standard laboratory reagents. The use of sodium borohydride is preferred for the ketone reduction due to its selectivity and ease of handling.
  • Biocatalytic methods have been shown to produce optically active amino alcohols, which are valuable in asymmetric synthesis and pharmaceutical intermediates. These methods reduce the need for chiral catalysts and harsh conditions.
  • Industrial processes often integrate continuous flow technology to improve scalability and reproducibility.
  • Purification steps such as silica gel chromatography and recrystallization from ethanol/water mixtures are effective in isolating the pure product with high purity.

Notes on Reaction Conditions and Optimization

  • Temperature control during reductions is critical to avoid over-reduction or side reactions.
  • pH adjustments during nitro group reduction can influence the rate and selectivity.
  • The choice of solvent impacts solubility and reaction kinetics; protic solvents favor NaBH4 reductions.
  • In biocatalytic processes, parameters such as microorganism strain, substrate concentration, and incubation time are optimized for maximum yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

1-(2-Amino-4,5-dimethylphenyl)ethanone
  • Structure: Replaces the ethanol group with a ketone.
  • Molecular Formula: C₉H₁₁NO.
1-(2-Amino-6-nitrophenyl)ethanone
  • Structure : Substitutes methyl groups with a nitro group at the 6-position.
  • Molecular Formula : C₈H₈N₂O₃.
  • Key Differences: The nitro group’s electron-withdrawing nature alters the aromatic ring’s electronic properties, possibly influencing metabolic pathways (e.g., nitro-reduction to amines).
2-Amino-1-[2,5-difluorophenyl]ethanol
  • Structure : Features fluorine substituents at the 2- and 5-positions.
  • Molecular Formula: C₈H₉F₂NO.
  • Key Differences : Fluorine’s electronegativity increases lipophilicity and may affect binding to biological targets. Precautionary measures include avoiding exposure to dust or vapors .

Data Table: Structural and Functional Comparisons

Compound Name Substituents Functional Group Molecular Formula Key Properties/Notes
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol 2-amino, 4,5-dimethyl Ethanol C₉H₁₃NO Potential DNA adduct formation inferred from aromatic amines .
1-(2-Amino-4,5-dimethylphenyl)ethanone 2-amino, 4,5-dimethyl Ketone C₉H₁₁NO Higher reactivity due to ketone; limited toxicity data .
1-(2-Amino-6-nitrophenyl)ethanone 2-amino, 6-nitro Ketone C₈H₈N₂O₃ Nitro group may undergo metabolic reduction; hazards unclassified .
2-Amino-1-[2,5-difluorophenyl]ethanol 2,5-difluoro, 2-amino Ethanol C₈H₉F₂NO Fluorine enhances lipophilicity; 95% purity, exposure precautions advised .

Toxicological and Metabolic Insights

  • Aromatic Amines and DNA Adducts: Heterocyclic aromatic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) form DNA adducts, contributing to carcinogenicity in rodents .
  • Functional Group Impact: Ethanol derivatives (e.g., 2-Amino-1-[2,5-difluorophenyl]ethanol) are generally more polar than ketones, influencing solubility and excretion. Ketones like 1-(2-Amino-4,5-dimethylphenyl)ethanone may persist longer in lipid-rich tissues .
  • Substituent Effects : Methyl groups (electron-donating) stabilize the aromatic ring, whereas nitro or fluorine groups (electron-withdrawing) may alter metabolic oxidation rates or metabolite profiles .

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